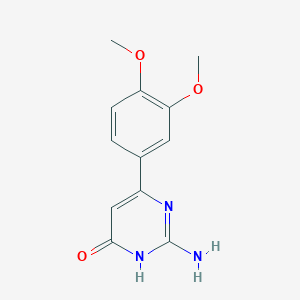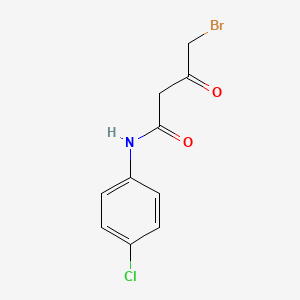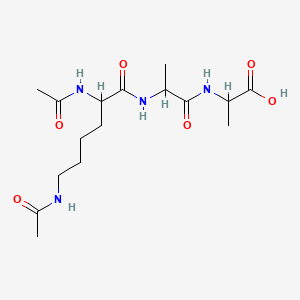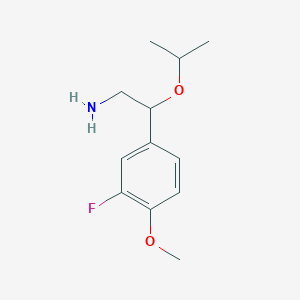
2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a dimethoxyphenyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-one.
Reduction: Formation of 2,4-diamino-6-(3,4-dimethoxyphenyl)pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.
Comparison with Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in biological activity.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with different substituents affecting its reactivity and biological effects.
Uniqueness: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(16)15-12(13)14-8/h3-6H,1-2H3,(H3,13,14,15,16) |
InChI Key |
WHXFNLBTHUVWTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)



![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)


